Stearyl linolenate

Description

Properties

IUPAC Name |

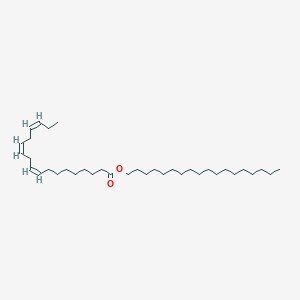

octadecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,20H,3-5,7,9-11,13,15-17,19,21-35H2,1-2H3/b8-6-,14-12-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRQYDIHHZSQOG-HLMRNWPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236881 |

Source

|

| Record name | Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17673-60-8 |

Source

|

| Record name | Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXT1Z5GAM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Stearyl linolenate" synthesis methods for research applications

An In-depth Technical Guide to the Synthesis of Stearyl Linolenate for Research Applications

Authored by Gemini, Senior Application Scientist

Abstract

Stearyl linolenate (C36H66O2) is a wax ester of significant interest in pharmaceutical and cosmetic research, primarily for its role as a lipid-based excipient in advanced drug delivery systems and as a high-value emollient.[1] Comprising stearyl alcohol and the polyunsaturated alpha-linolenic acid, its synthesis requires methods that preserve the integrity of the fatty acid's double bonds. This technical guide provides a comprehensive overview of the primary synthesis methodologies for producing stearyl linolenate for research and development applications. We delve into the mechanistic underpinnings, procedural details, and comparative analysis of enzymatic and chemical synthesis routes. This document is intended for researchers, chemists, and drug development professionals seeking to produce or understand the synthesis of high-purity wax esters.

Introduction to Stearyl Linolenate

Stearyl linolenate is an ester formed from stearyl alcohol (a C18 saturated fatty alcohol) and alpha-linolenic acid (a C18 polyunsaturated omega-3 fatty acid). Its amphipathic nature, combined with its solid-state at room temperature, makes it a prime candidate for creating structured lipid matrices. In drug development, such lipids are crucial for formulating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can enhance the bioavailability and control the release of therapeutic agents.[1][2] The primary challenge in its synthesis is preventing the oxidation or isomerization of the three double bonds in the linolenate moiety, which are susceptible to degradation under harsh reaction conditions.

The two dominant strategies for synthesizing stearyl linolenate are enzymatic catalysis, which offers high specificity and mild conditions, and traditional chemical catalysis, which is often faster and less expensive but carries the risk of side reactions.[3][4][5]

Synthesis Methodologies: A Comparative Overview

The choice of synthetic route depends critically on the desired purity, scale, cost, and environmental considerations. Below, we explore the two principal pathways.

Enzymatic Synthesis: The "Green" Chemistry Approach

Enzymatic synthesis, particularly using lipases, has become the preferred method for producing high-purity, thermosensitive compounds like stearyl linolenate.[5][6] Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification and transesterification reactions, often in non-aqueous or solvent-free systems.[7][8]

Core Mechanisms:

-

Direct Esterification: This is the direct reaction between linolenic acid and stearyl alcohol, releasing water as a byproduct. The reaction is reversible, and thus, continuous removal of water (e.g., under vacuum) is necessary to drive the equilibrium toward product formation.[9]

-

Transesterification (Alcoholysis): This reaction involves an existing ester of linolenic acid (e.g., methyl or ethyl linolenate) reacting with stearyl alcohol. This process releases a smaller alcohol (methanol or ethanol) as a byproduct, which can be easier to remove from the reaction medium than water.[10]

Causality Behind Experimental Choices:

-

Biocatalyst Selection: Immobilized lipases are favored for their stability, reusability, and ease of separation from the product. Candida antarctica lipase B (commercially available as Novozym 435) is widely used due to its high activity and stability.[5][6] Lipases from Rhizomucor miehei (Lipozyme RM IM) are also effective and often exhibit sn-1,3-specificity, which is highly relevant when using triglycerides as a linolenic acid source.[7]

-

Reaction Medium: Solvent-free systems are increasingly popular as they maximize substrate concentration and are environmentally benign.[6][9] However, for substrates with high melting points or viscosity, a non-polar organic solvent like hexane or isooctane may be used to improve mass transfer.[10][11]

-

Temperature: Enzymatic reactions are conducted under mild temperatures (typically 40–80°C) to preserve enzyme activity and prevent degradation of the polyunsaturated fatty acid.[10][12]

-

Molar Ratio: A slight excess of one substrate, often the alcohol, can be used to shift the reaction equilibrium. However, a large excess of short-chain alcohols can inhibit or deactivate the lipase.[8]

-

Byproduct Removal: The removal of water or methanol is critical to achieving high conversion rates. This is often accomplished by performing the reaction under vacuum or by using molecular sieves.[9][10]

Caption: High-level workflow for enzymatic synthesis of stearyl linolenate.

Chemical Synthesis: The Traditional Pathway

Chemical synthesis relies on acid or base catalysts to facilitate esterification. While effective, this approach requires more stringent control to avoid undesirable side reactions.

Core Mechanisms:

-

Fischer-Speier Esterification (Acid-Catalyzed): This is the classic method involving the reaction of linolenic acid and stearyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] The mechanism involves protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

-

Base-Catalyzed Esterification: Catalysts like potassium hydroxide (KOH) can be used.[13] This method is often faster but carries a high risk of saponification (soap formation), which complicates purification.

-

Acylation with Activated Acid: For higher reactivity, linolenic acid can be converted to a more reactive derivative, such as an acyl chloride (linolenoyl chloride). This then readily reacts with stearyl alcohol. This method gives high yields but involves an extra synthesis step and the use of hazardous reagents.[14]

Causality Behind Experimental Choices:

-

Catalyst Selection: Strong mineral acids are effective but can cause charring and double bond isomerization at high temperatures.[3][4] Metal oxides (e.g., magnesium oxide, stannous oxide) have been explored as milder, heterogeneous catalysts that can be removed by simple filtration.[15]

-

Temperature: Chemical esterification typically requires higher temperatures (100–240°C) to achieve reasonable reaction rates.[3][15] This elevated temperature is the primary risk factor for the degradation of the linolenate moiety.

-

Water Removal: As with enzymatic synthesis, water removal is crucial. A Dean-Stark apparatus is often used in conjunction with a solvent like toluene to azeotropically remove water as it is formed.

-

Purification: The final product from chemical synthesis often requires extensive purification to remove the catalyst, colored byproducts, and any unreacted starting materials. This typically involves neutralization, washing, and column chromatography.[13]

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method is a trade-off between efficiency, cost, product quality, and environmental impact.

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Reaction Conditions | Mild (40-80°C), neutral pH[10][12] | Harsh (High temp >100°C), acidic/basic[3][15] |

| Specificity & Purity | High specificity, fewer byproducts, higher purity[6][10] | Low specificity, risk of side reactions, requires extensive purification[3][4] |

| Product Integrity | Excellent preservation of unsaturated bonds | Risk of isomerization and degradation of fatty acids[4] |

| Catalyst | Expensive (lipases), but reusable[6] | Inexpensive (acids, bases, metal oxides)[8][13] |

| Yield | Often higher due to fewer side reactions[3] | Can be high, but losses occur during purification |

| Environmental Impact | "Green" process, often solvent-free[6] | Often requires organic solvents and generates corrosive waste[4][8] |

| Downstream Processing | Simple filtration to remove catalyst[12] | Complex (neutralization, washing, chromatography)[13] |

Purification and Characterization Protocols

Regardless of the synthesis method, rigorous purification and characterization are mandatory to ensure the final product is suitable for research applications.

-

Purification:

-

Catalyst Removal: Immobilized enzymes are removed by simple filtration.[12] Acid/base catalysts must be neutralized and washed out with water, which can lead to emulsions.[13]

-

Removal of Unreacted Substrates: This is typically achieved using silica gel column chromatography, where the non-polar stearyl linolenate ester is eluted with a non-polar solvent system (e.g., hexane/ethyl acetate), separating it from the more polar unreacted alcohol and acid.[16]

-

High-Purity Methods: For very high purity, molecular distillation can be employed, which separates compounds based on their molecular weight under high vacuum.[17]

-

-

Characterization:

-

Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess the purity of column fractions.

-

Gas Chromatography (GC/GC-MS): Used to determine the final purity of the ester and to confirm the fatty acid profile after converting the ester back to its fatty acid methyl ester (FAME).[17]

-

High-Performance Liquid Chromatography (HPLC): Can be used to quantify the product and impurities.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the ester, verifying the presence of both the stearyl and linolenate moieties, and ensuring the integrity of the double bonds.[8][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of the ester by showing the appearance of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ and the disappearance of the broad -OH band from the carboxylic acid.[13]

-

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Stearyl Linolenate

This protocol describes a solvent-free direct esterification method.

Materials:

-

Alpha-linolenic acid (>99% purity)

-

Stearyl alcohol (>99% purity)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Molecular sieves (3Å), activated

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Vacuum pump and gauge

-

Temperature controller

Procedure:

-

Combine linolenic acid and stearyl alcohol in a 1:1.1 molar ratio in a round-bottom flask.

-

Add Novozym 435 (typically 5-10% by weight of the total substrates).

-

Add activated molecular sieves to adsorb the water produced.

-

Heat the mixture to 60°C with continuous stirring.

-

Once the mixture is homogenous, apply a vacuum (e.g., 20 mbar) to facilitate the removal of water.

-

Maintain the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via TLC (e.g., using a hexane:ethyl acetate 95:5 mobile phase). The product spot (higher Rf) should increase while the reactant spots (lower Rf) diminish.

-

Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature and break the vacuum.

-

Add a non-polar solvent like hexane to dissolve the product and unreacted substrates.

-

Remove the immobilized lipase and molecular sieves by vacuum filtration. The lipase can be washed with fresh solvent and stored for reuse.

-

Concentrate the filtrate under reduced pressure to yield the crude stearyl linolenate.

-

Purify the crude product via silica gel column chromatography.

-

Confirm the structure and purity of the final product using NMR, FTIR, and GC-MS.

Protocol 2: Chemical (Acid-Catalyzed) Synthesis of Stearyl Linolenate

This protocol uses p-TsOH as a catalyst with azeotropic water removal.

Materials:

-

Alpha-linolenic acid

-

Stearyl alcohol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Dean-Stark apparatus

-

Condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add linolenic acid, stearyl alcohol (1:1.1 molar ratio), and toluene (enough to dissolve reactants).

-

Add a catalytic amount of p-TsOH (1-2 mol% relative to the linolenic acid).

-

Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as it is formed.

-

Continue refluxing until no more water is collected (typically 4-8 hours). Monitor reaction progress via TLC.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene.

-

The resulting crude product will likely contain unreacted starting materials and colored impurities.

-

Purify via silica gel column chromatography.

-

Characterize the final product to confirm its identity and purity.

Conclusion

The synthesis of stearyl linolenate for research applications requires a careful selection of methodology based on the desired outcome. Enzymatic synthesis stands out as the superior method for producing a high-purity product while preserving the delicate structure of the polyunsaturated linolenate chain.[3][6] It aligns with the principles of green chemistry and simplifies downstream processing. Chemical synthesis, while viable and cost-effective from a catalyst perspective, poses significant challenges in controlling side reactions and requires extensive purification.[4][8] For applications in drug delivery and cosmetics, where purity and product integrity are paramount, the investment in enzymatic routes is well-justified.

References

- Conceptual Study of Enzymatic Wax Ester Synthesis in The Batch Reactor at Steady State and Isothermal Conditions. - EPrints USM.

- Enzymatic Synthesis of Steryl Esters of Polyunsaturated Fatty Acids. JAOCS, 76(6), 713-716.

- Enzymatic Synthesis of Wax Esters from Rapeseed Fatty Acid Methyl Esters and a Fatty Alcohol. JAOCS, 76(2), 183-187.

- Integrated Continuous-Flow Production of Wax Esters Combining Whole-Cell and In Vitro Biocatalysis. Organic Process Research & Development. ACS Publications.

- Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings. ResearchGate.

- The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. Oxford Academic.

- Optimization the production of alpha linolenic acid enriched structural lipid and evaluation of the oxidative stability under ac. CABI Digital Library.

- Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing.

- Synthesis of structured lipids by transesterification of trilinolein catalyzed by Lipozyme IM60. PubMed.

- Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PMC.

- Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. MDPI.

- Transesterification of Vegetable Oils: a Review. Universidade Federal da Bahia.

- Two‐step enzymatic reaction for the synthesis of pure structured triacylglycerides. Scilit.

- Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat. PMC.

- Biocatalysts Based on Immobilized Lipases for the Production of Ethyl Esters of Fatty Acids including Bioactive Gamma-Linolenic Acid from Borage Oil. MDPI.

- Reaction scheme of lipase-catalyzed esterification of phenolic acids with linolenyl alcohol. ResearchGate.

- Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal.

- Synthesis and characterization of triacylglycerols containing linoleate and linolenate. JAOCS.

- Optimization of the Synthesis of Structured Lipids Using Medium Chain Fatty Acids Through Acidolysis. idosi.org.

- Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. PMC.

- Isolation and Characterization of Fatty Acids. Springer Nature Experiments.

- Solvent-free synthesis of phytosterol linoleic acid esters at low temperature. PMC - NIH.

- Steryl and Stanyl Esters of Fatty Acids by Solvent-Free Esterification and Transesterification in Vacuo Using Lipases from Rhizomucor miehei , Candida antarctica , and Carica papaya. ResearchGate.

- Purification of Ethyl Linoleate from Foxtail Millet (Setaria italica) Bran Oil via Urea Complexation and Molecular Distillation. MDPI.

- The Evaluation of Drug Delivery Nanocarrier Development and Pharmacological Briefing for Metabolic-Associated Fatty Liver Disease (MAFLD): An Update. PMC.

- Application of Stearyl Myristate in Controlled-Release Drug Delivery. Benchchem.

- Method for synthesizing stearic acid stearyl ester. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Evaluation of Drug Delivery Nanocarrier Development and Pharmacological Briefing for Metabolic-Associated Fatty Liver Disease (MAFLD): An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.usm.my [eprints.usm.my]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. longdom.org [longdom.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of triacylglycerols containing linoleate and linolenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. mdpi.com [mdpi.com]

- 18. portal.research.lu.se [portal.research.lu.se]

Technical Guide: Physicochemical Properties and Laboratory Utilization of Stearyl Linolenate

This guide details the physicochemical profile, laboratory handling, and application logic of Stearyl Linolenate (Octadecyl α-linolenate), a high-molecular-weight wax ester critical in lipid nanoparticle engineering and analytical lipidomics.[1]

CAS Number: 17673-60-8 Molecular Formula: C₃₆H₆₆O₂ Molecular Weight: 530.91 g/mol IUPAC Name: Octadecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate[1][2][3]

Introduction: The Strategic Role of Liquid Wax Esters

Stearyl linolenate is a mono-ester formed by the condensation of stearyl alcohol (C18:0) and

In drug development, specifically in the formulation of Nanostructured Lipid Carriers (NLCs) , stearyl linolenate serves as a "liquid lipid" or "disordering agent." Its cis-unsaturation disrupts the crystalline lattice of solid lipids (e.g., stearyl stearate or cetyl palmitate), creating lattice imperfections that significantly increase drug loading capacity and prevent drug expulsion during storage.[1]

Physicochemical Profile

Chemical Structure & Reactivity

The molecule consists of a saturated C18 hydrophobic tail (stearyl) and a polyunsaturated C18 tail (linolenate).

-

Lipophilicity: Extremely high (LogP > 15 estimated). It is virtually insoluble in water, requiring organic solvents for analysis or processing.[1]

-

Oxidation Potential: The linolenate moiety contains two bis-allylic methylene groups (at C-11 and C-14).[1] These positions have low bond dissociation energy (~75 kcal/mol), making the molecule highly susceptible to hydrogen abstraction and subsequent lipid peroxidation.

Physical Properties Table

| Property | Value / Characteristic | Relevance to Lab Use |

| Physical State (20°C) | Liquid or Soft Semisolid | Acts as the "oil" phase in NLC formulations to lower the melting point of the lipid matrix.[1] |

| Melting Point | < 25°C (Estimated) | Significantly lower than Stearyl Stearate (MP ~58°C) due to cis-double bond kinks preventing tight packing.[1] |

| Boiling Point | > 400°C (Decomposes) | Not volatile; GC analysis requires high-temperature columns or short-path configurations.[1] |

| Solubility | Chloroform, Hexane, Toluene | Incompatible with aqueous buffers; requires surfactant stabilization for biological delivery. |

| Density | ~0.88 - 0.90 g/cm³ | Floats on water; similar density to other physiological lipids.[1] |

| Refractive Index | ~1.46 - 1.48 | Useful for detection in HPLC with RI detectors if UV is nonspecific.[1] |

Laboratory Handling & Storage Protocols

Anti-Oxidation Strategy (The "Inert Chain" Protocol)

Due to the lability of the

Protocol:

-

Arrival: Upon receipt, immediately aliquot the bulk standard into amber glass vials under a stream of Argon or Nitrogen .

-

Storage: Store at -20°C (short term) or -80°C (long term > 3 months).

-

Solvent: If storing in solution, use degassed Chloroform containing 0.01% BHT (Butylated Hydroxytoluene) as a radical scavenger.[1]

Structural Visualization

The following diagram illustrates the chemical vulnerability of Stearyl Linolenate.

Caption: Structural segmentation of Stearyl Linolenate highlighting the oxidation-prone bis-allylic sites within the linolenate tail.[1]

Applications in Drug Delivery (NLC Formulation)

Stearyl linolenate is a premium excipient for Nanostructured Lipid Carriers (NLCs) .[1] Unlike Solid Lipid Nanoparticles (SLNs) made purely of solid wax (e.g., Stearyl Stearate), which form perfect crystals that expel drug payloads over time, NLCs incorporate a liquid lipid (Stearyl Linolenate) to create a "messy" matrix.[1]

Mechanism of Action

-

Crystal Distortion: The cis-bends in the linolenate chain prevent the stearyl chains from packing into a perfect

-crystalline modification.[1] -

Enhanced Loading: The resulting lattice imperfections (voids) provide molecular space to accommodate active pharmaceutical ingredients (APIs).

Formulation Protocol: Hot High-Pressure Homogenization (HPH)

Materials:

-

Solid Lipid: Stearyl Stearate or Cetyl Palmitate (70% wt).

-

Liquid Lipid: Stearyl Linolenate (30% wt) .

-

Surfactant: Polysorbate 80 or Lecithin.[1]

-

Aqueous Phase: Deionized water.[1]

Workflow:

-

Melt Blending: Mix Stearyl Linolenate and the solid lipid at 75°C (approx. 10°C above the MP of the solid lipid). Dissolve the lipophilic drug into this melt.

-

Pre-Emulsion: Add the hot lipid phase to the hot aqueous surfactant solution (75°C) under high-shear mixing (Ultra-Turrax, 15,000 rpm, 2 mins).

-

Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (e.g., Microfluidizer) at 500–1000 bar for 3 cycles.

-

Controlled Cooling: Cool the dispersion to Room Temperature. Crucial Step: The presence of Stearyl Linolenate retards the recrystallization, freezing the matrix in a less ordered state.

Caption: NLC formulation workflow illustrating the integration of Stearyl Linolenate to modulate lipid matrix crystallinity.

Analytical Characterization

To verify the identity and purity of Stearyl Linolenate in raw materials or formulations, use the following validated methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection is possible, but high temperatures are required.[1]

-

Column: High-temperature non-polar column (e.g., DB-5ht or ZB-5ht), 30m x 0.25mm.

-

Inlet Temp: 320°C.

-

Oven Program: Start 100°C, ramp 15°C/min to 380°C, hold 10 min.

-

Detection: EI Source. Look for the molecular ion

at m/z 530 (often weak) and characteristic fragment ions:

Differential Scanning Calorimetry (DSC)

Used to confirm the "disordering" effect in lipid mixtures.

-

Pure Stearyl Linolenate: Expect a melting endotherm < 30°C.

-

Mixture (NLC): Compare the melting peak of the pure solid lipid vs. the NLC. The NLC should show a depressed melting point and a broadened peak , confirming the integration of Stearyl Linolenate into the lattice.

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Octadecyl linolenate. PubChem.[1][6] Retrieved from [Link]

-

Müller, R. H., Radtke, M., & Wissing, S. A. (2002).[1] Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. (Contextual grounding for NLC mechanism).

Sources

- 1. Linoleic acid - Wikipedia [en.wikipedia.org]

- 2. octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate CAS#: 17673-60-8 [m.chemicalbook.com]

- 3. CAS 17673-60-8: octadecyl (9Z,12Z,15Z)-9,12,15-octadecatri… [cymitquimica.com]

- 4. Conversion of alpha-linolenic acid to palmitic, palmitoleic, stearic and oleic acids in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | C34H64O2 | CID 6436521 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Stearyl Linoleate in Advanced Lipid Formulations

Executive Technical Clarification

Critical Note on Nomenclature: The CAS number 17673-53-9 corresponds to Stearyl Linoleate (Octadecyl (9Z,12Z)-octadeca-9,12-dienoate), a di-unsaturated wax ester.[1][2]

-

Stearyl Linoleate (C36H68O2): CAS 17673-53-9 (Focus of this guide).[1][2][3]

-

Stearyl Linolenate (C36H66O2): CAS 17673-60-8 (Tri-unsaturated).[1][2]

This guide strictly profiles the CAS-specified compound, Stearyl Linoleate , a critical "soft wax" used to modulate crystallinity in lipid nanoparticles (LNPs) and enhance permeability in topical formulations.[1][2]

Chemical Identity & Physicochemical Profile

Stearyl linoleate is a long-chain wax ester formed by the esterification of stearyl alcohol (C18:[1][2]0) and linoleic acid (C18:2, n-6).[1][2] Unlike saturated wax esters (e.g., stearyl stearate, MP ~60°C) which form brittle, highly crystalline lattices, stearyl linoleate possesses a low melting point and semi-solid behavior due to the cis-double bonds in the linoleic moiety.[1][2]

| Property | Specification |

| Chemical Name | Octadecyl (9Z,12Z)-octadeca-9,12-dienoate |

| CAS Number | 17673-53-9 |

| Molecular Formula | C₃₆H₆₈O₂ |

| Molecular Weight | 532.93 g/mol |

| Physical State (25°C) | Semi-solid / Low-melting solid |

| Melting Point | 36°C – 38°C (Body Temperature Range) |

| Solubility | Soluble in chloroform, hexane, toluene; Insoluble in water |

| LogP | ~15.7 (Highly Lipophilic) |

| Oxidation Risk | Moderate (Contains bis-allylic protons) |

Synthesis & Purification Strategies

For research-grade applications requiring >99% purity (free of free fatty acids), chemical synthesis via acid chlorides or Steglich esterification is preferred over enzymatic routes due to higher conversion rates and easier purification.[1][2]

Protocol: Steglich Esterification (High Purity)

This method avoids harsh thermal conditions, preserving the cis-configuration of the double bonds.[1]

Reagents:

Workflow:

-

Dissolution: Dissolve Linoleic Acid and Stearyl Alcohol in dry DCM under Nitrogen atmosphere.

-

Activation: Add DMAP (catalyst).

-

Coupling: Dropwise addition of DCC solution at 0°C. Stir at Room Temp (RT) for 12–24 hours.

-

Filtration: Filter off the precipitated Dicyclohexylurea (DCU) byproduct.

-

Wash: Wash filtrate with 0.5N HCl, saturated NaHCO₃, and brine.

-

Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 95:5).

Figure 1: Steglich esterification pathway for the synthesis of Stearyl Linoleate.

Application in Drug Delivery: The "Imperfection" Theory

In Solid Lipid Nanoparticles (SLNs), a perfect crystal lattice (formed by saturated waxes like Cetyl Palmitate) often leads to drug expulsion during storage.[1] As the lipid recrystallizes into a stable

Stearyl Linoleate acts as a Crystallinity Modifier. Its "kinked" unsaturated chain disrupts the ordered packing of the lipid matrix without making it fully liquid (like an oil).[1] This creates "nanoscopic imperfections" or voids within the solid core where drug molecules can reside, significantly improving Drug Loading (DL) and Encapsulation Efficiency (EE) .[1]

Formulation Protocol: Nanostructured Lipid Carrier (NLC)

Objective: Encapsulate a lipophilic drug (e.g., Retinyl Palmitate) using Stearyl Linoleate.[1]

-

Lipid Phase:

-

Aqueous Phase:

-

Pre-Emulsion:

-

Add Aqueous phase to Lipid phase under high-shear stirring (Ultra-Turrax, 10,000 rpm, 5 min).

-

-

Homogenization:

-

Pass through High-Pressure Homogenizer (HPH) at 500 bar (3 cycles).

-

-

Solidification:

-

Cool rapidly to 4°C to fix the "imperfect" crystal lattice.

-

Figure 2: Mechanism of Stearyl Linoleate in enhancing drug loading within Nanostructured Lipid Carriers (NLCs).[1][2]

Analytical Characterization Protocols

To validate "Research Grade" status, the following metrics must be met.

A. Proton NMR (^1H-NMR)

Used to confirm the ester bond and the integrity of the double bonds (absence of oxidation).[1]

-

Solvent: CDCl₃

-

Key Signals:

- 5.35 ppm (Multiplet): Vinyl protons (-CH=CH-).[1][2] Integration should match 4H.

-

4.05 ppm (Triplet):

- 2.77 ppm (Triplet): Bis-allylic protons (=CH-CH₂-CH=).[1][2] Critical: Loss of this peak indicates oxidation.

-

2.29 ppm (Triplet):

B. Differential Scanning Calorimetry (DSC)

Used to determine the melting behavior and polymorphism.

-

Protocol: Heat from -20°C to 100°C at 5°C/min.

-

Expected Result: A sharp endothermic peak at 36–38°C . Broadening indicates impurities (free fatty acids) or partial oxidation.[1]

C. Gas Chromatography (GC-FID)

For quantitative purity assessment.[1][2]

-

Derivatization: Not required for wax esters if high-temp column is used, but transesterification to FAMEs (Fatty Acid Methyl Esters) and Fatty Alcohols is often performed for component verification.[1][2]

-

Column: DB-5ht (High temperature).[1]

Stability & Storage

Stearyl linoleate contains a bis-allylic methylene group (at C-11 of the linoleic chain), which is highly susceptible to hydrogen abstraction and free radical oxidation.[1][2]

-

Storage: -20°C under Argon or Nitrogen atmosphere.

-

Additives: For formulation use, add 0.05% BHT (Butylated Hydroxytoluene) or

-Tocopherol to prevent autoxidation.[1][2] -

Handling: Avoid heating above 60°C in open air.

References

-

Müller, R. H., et al. (2002).[1] "Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations." Advanced Drug Delivery Reviews.

-

Larodan Research Grade Lipids. (2023).[1] "Stearyl Linoleate Product Specification & CAS Verification." Larodan Lipid Archives.

-

PubChem Database. (2023). "Compound Summary: Stearyl Linoleate (CAS 17673-53-9)." National Center for Biotechnology Information.

-

Pardeike, J., et al. (2009).[1] "Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products." International Journal of Pharmaceutics.

-

Gunstone, F. D. (2004).[1] "The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses."[2] Blackwell Publishing. (Standard reference for lipid synthesis and NMR characterization).

Sources

An In-Depth Technical Guide to the In Vitro Biological Activities of Stearyl Linolenate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Fatty Acid Ester

Stearyl linolenate, an ester formed from the saturated fatty acid stearic acid and the omega-3 polyunsaturated fatty acid alpha-linolenic acid (ALA), represents an intriguing molecule with largely unexplored biological potential. While direct in vitro studies on stearyl linolenate are scarce, a comprehensive analysis of its constituent fatty acids provides a strong foundation for predicting its bioactivities. This guide synthesizes the known in vitro effects of stearic acid and ALA to postulate the likely cellular and molecular impacts of stearyl linolenate. We will delve into its potential anti-inflammatory, anti-cancer, and cytotoxic properties, providing detailed experimental protocols and conceptual frameworks to empower researchers in this nascent field.

The central hypothesis of this guide is that stearyl linolenate will exhibit a unique profile of biological activities, combining the pro-apoptotic and anti-inflammatory effects of its parent molecules. The ester linkage may also influence its cellular uptake, bioavailability, and metabolism, potentially offering advantages over the administration of the free fatty acids alone.

Predicted Biological Activities and In Vitro Evaluation Strategies

Based on the extensive literature on stearic acid and alpha-linolenic acid, we can anticipate that stearyl linolenate will be a modulator of key cellular processes, including inflammation, cell proliferation, and apoptosis.

Anti-Inflammatory Potential: Targeting Key Signaling Pathways

Causality Behind Experimental Choices: The inflammatory response is a complex process orchestrated by a network of signaling molecules and pathways. Stearic acid has been shown to modulate inflammatory responses, in some contexts promoting and in others inhibiting inflammation.[1][2] Alpha-linolenic acid is generally recognized for its anti-inflammatory properties.[3] The combination of these two fatty acids in stearyl linolenate suggests a potential for nuanced immunomodulatory effects. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines.

Experimental Workflow for Assessing Anti-Inflammatory Activity:

Caption: Workflow for in vitro anti-inflammatory assessment of stearyl linolenate.

Signaling Pathway of Interest: The NF-κB Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by stearyl linolenate.

Experimental Protocol: Quantification of Inflammatory Cytokines by ELISA

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of stearyl linolenate (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Anti-Cancer and Cytotoxic Effects: Inducing Apoptosis in Cancer Cells

Causality Behind Experimental Choices: Both stearic acid and alpha-linolenic acid have demonstrated anti-cancer properties in various cancer cell lines.[4] Stearic acid can induce apoptosis in breast cancer cells, while ALA has been shown to inhibit proliferation and induce apoptosis in breast, cervical, and osteosarcoma cells.[5][6] The proposed mechanism often involves the induction of oxidative stress and the activation of intrinsic apoptotic pathways.

Experimental Workflow for Assessing Anti-Cancer Activity:

Caption: Workflow for in vitro anti-cancer assessment of stearyl linolenate.

Signaling Pathway of Interest: The Intrinsic Apoptosis Pathway

Caption: Hypothesized induction of the intrinsic apoptosis pathway by stearyl linolenate.

Experimental Protocol: Cell Viability Assessment by MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[7]

-

Treatment: Replace the medium with fresh medium containing various concentrations of stearyl linolenate (e.g., 10, 25, 50, 100, 200 µM) and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Assessment of Lipid Peroxidation

Causality Behind Experimental Choices: Polyunsaturated fatty acids like ALA are susceptible to lipid peroxidation, a process that can lead to cellular damage but also trigger signaling pathways involved in apoptosis.[5] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major product of lipid peroxidation.

Experimental Protocol: TBARS Assay for Lipid Peroxidation

-

Sample Preparation: Treat cells with stearyl linolenate as described in the previous protocols. After treatment, lyse the cells and collect the lysate.

-

Reaction Mixture: In a microcentrifuge tube, mix 100 µL of cell lysate with 100 µL of SDS lysis solution and 250 µL of TBA reagent.[9]

-

Incubation: Incubate the tubes at 95°C for 45-60 minutes.[9]

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[10][11]

-

Data Analysis: Quantify the amount of MDA using a standard curve prepared with MDA standards.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. For example:

Table 1: Effect of Stearyl Linolenate on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |

| LPS (1 µg/mL) | 1250.6 ± 85.3 | 850.2 ± 60.1 | 350.7 ± 25.4 |

| LPS + SL (10 µM) | 980.4 ± 70.2 | 650.9 ± 55.8 | 280.1 ± 20.3 |

| LPS + SL (50 µM) | 620.1 ± 55.9 | 410.5 ± 38.7 | 170.6 ± 15.8 |

| LPS + SL (100 µM) | 350.8 ± 30.5 | 230.1 ± 22.4 | 95.3 ± 10.1 |

Data are presented as mean ± SD. SL = Stearyl Linolenate.

Table 2: IC50 Values of Stearyl Linolenate in Various Cancer Cell Lines

| Cell Line | IC50 (µM) at 48h |

| MCF-7 (Breast Cancer) | 75.3 ± 5.8 |

| HeLa (Cervical Cancer) | 82.1 ± 6.2 |

| U2OS (Osteosarcoma) | 68.9 ± 4.9 |

IC50 values were calculated from MTT assay data.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for investigating the in vitro biological activities of stearyl linolenate. By leveraging our understanding of its constituent fatty acids, we can design targeted experiments to elucidate its potential as an anti-inflammatory and anti-cancer agent. The provided protocols and conceptual diagrams serve as a starting point for researchers to explore the therapeutic promise of this novel compound.

Future research should focus on direct in vitro studies of stearyl linolenate to confirm these predicted activities. Furthermore, investigations into its cellular uptake, metabolism, and effects on other signaling pathways will be crucial for a complete understanding of its biological profile. The insights gained from these in vitro studies will be invaluable for guiding subsequent in vivo experiments and potential drug development efforts.

References

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Alpha-linolenic acid regulates the growth of breast and cervical cancer cell lines through regulation of NO release and induction of. CORE. Available from: [Link]

-

Alpha-linolenic acid stabilizes HIF-1 α and downregulates FASN to promote mitochondrial apoptosis for mammary gland chemoprevention. PMC. Available from: [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Springer Nature Experiments. Lipid Peroxidation (TBARS) in Biological Samples. Available from: [Link]

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available from: [Link]

-

The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer. PMC. Available from: [Link]

-

α-Linolenic acid induces apoptosis, inhibits the invasion and metastasis, and arrests cell cycle in human breast cancer cells by inhibiting fatty acid synthase. ResearchGate. Available from: [Link]

-

α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase. MDPI. Available from: [Link]

-

Cell Biolabs, Inc. OxiSelect™ TBARS Assay Kit (MDA Quantitation). Available from: [Link]

-

Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty ac. SciSpace. Available from: [Link]

-

Anti‐Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane. PMC. Available from: [Link]

-

Linolenic Acid Inhibits Cancer Stemness and Induces Apoptosis by Regulating Nrf2 Expression in Gastric Cancer Cells. MDPI. Available from: [Link]

-

Therapeutic potential of alpha-linolenic acid from Sacha Inchi oil in cervical cancer: an in vitro study on HeLa cells. ResearchGate. Available from: [Link]

-

Antitumor activity of α-linolenic acid-paclitaxel. IJN. Available from: [Link]

-

Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages. Request PDF. ResearchGate. Available from: [Link]

-

The Antitumor Effects of α-Linolenic Acid. PMC. Available from: [Link]

-

HowTo layout a pathway. Available from: [Link]

-

Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid. MDPI. Available from: [Link]

-

Design, Synthesis and In Vitro Anticancer Evaluation of a Stearic Acid-based Ester Conjugate. Available from: [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. Available from: [Link]

-

Anticancer Effects of α-Linolenic Acid. Encyclopedia.pub. Available from: [Link]

-

Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Available from: [Link]

-

Anti-Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane. PubMed. Available from: [Link]

-

Saturated fatty acids activate microglia via Toll-like receptor 4/NF-κB signalling. PubMed. Available from: [Link]

-

Stearic acid at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells. PubMed. Available from: [Link]

-

Graphviz tutorial. YouTube. Available from: [Link]

-

Quick Graphviz Tutorial. Dirk Colbry. Available from: [Link]

-

In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available from: [Link]

-

Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root. Available from: [Link]

Sources

- 1. Anti-Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saturated fatty acids activate microglia via Toll-like receptor 4/NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase | MDPI [mdpi.com]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

An In-depth Technical Guide to Stearyl Linolenate as a Lipid Standard for Chromatography

Abstract

In the landscape of analytical chemistry, particularly within lipidomics and the quality control of pharmaceuticals, cosmetics, and food products, the use of high-purity standards is non-negotiable. These standards form the bedrock of method validation, ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. This guide provides a comprehensive, field-proven perspective on the application of stearyl linolenate, a wax ester, as a lipid standard for various chromatographic techniques. We will delve into its fundamental physicochemical properties, detailed protocols for its use in Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), and a rigorous framework for analytical method validation. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish robust and trustworthy chromatographic methods for the analysis of complex lipids.

The Foundational Role of Lipid Standards: Introducing Stearyl Linolenate

Chromatographic analysis is inherently comparative. The identity and quantity of an analyte are determined by comparing its behavior to that of a known reference material. Stearyl linolenate, the ester of stearyl alcohol (a C18 saturated fatty alcohol) and α-linolenic acid (a C18 polyunsaturated fatty acid), serves as an excellent standard for the wax ester class of lipids. Its high molecular weight and non-polar nature present unique analytical challenges, making a well-characterized standard indispensable for developing reliable methods.

The choice of stearyl linolenate is strategic for several reasons:

-

Representative of a Class: As a wax ester, it represents a lipid class found in various natural products, from plant waxes to sebum.[1][2]

-

Chromatographic Challenge: Its low volatility and lack of a strong UV chromophore necessitate specialized chromatographic conditions and detection methods, making it a robust candidate for testing the limits and capabilities of an analytical system.

-

Defined Structure: Its precise chemical structure and molecular weight provide a solid basis for calibration and quantification.[3][4][5]

Physicochemical Properties

Understanding the properties of stearyl linolenate is the first step in designing a successful analytical method. These characteristics dictate its solubility, stability, and behavior within a chromatographic system.

| Property | Value | Source |

| Chemical Name | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, octadecyl ester | [3][4] |

| Synonyms | Stearyl Linolenate, Linolenic acid octadecyl ester | [4] |

| CAS Number | 17673-53-9 | [4][6] |

| Molecular Formula | C₃₆H₆₄O₂ | [3][4][5] |

| Molecular Weight | 530.9 g/mol | [3][4] |

| Physical State | Liquid (at room temperature) | [4] |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform, diethyl ether); Insoluble in water. | Inferred from properties |

| Purity (Typical) | >99% (when sourced as an analytical standard) | [4] |

Preparing a Trustworthy Standard: The First Step to a Validated System

The integrity of any analysis begins with the preparation of the standard. A protocol for preparing a standard must be a self-validating system, ensuring consistency and accuracy from the outset.

Workflow for Standard Solution Preparation

The following diagram outlines the critical steps for preparing accurate and stable stearyl linolenate standard solutions.

Caption: Workflow for preparing stearyl linolenate standard solutions.

Detailed Protocol for a 1 mg/mL Stock Solution

Objective: To prepare a 1 mg/mL stock solution of stearyl linolenate in hexane.

Materials:

-

Stearyl linolenate analytical standard (>99% purity)[4]

-

Hexane (HPLC or GC grade)

-

Calibrated analytical balance

-

10 mL Class A volumetric flask

-

Glass Pasteur pipette

-

Amber glass vial with PTFE-lined cap

Procedure:

-

Weighing: Accurately weigh approximately 10 mg of stearyl linolenate directly into the 10 mL volumetric flask. Record the exact weight.

-

Expert Insight: Weighing directly into the flask minimizes transfer losses, a common source of error.

-

-

Dissolution: Add approximately 5 mL of hexane to the flask. Gently swirl to dissolve the lipid completely. The clear, liquid nature of stearyl linolenate facilitates rapid dissolution.

-

Dilution to Volume: Once dissolved, carefully add hexane to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

Calculation: Calculate the exact concentration of the stock solution using the formula: Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)

-

Storage: Transfer the stock solution to a labeled amber glass vial. Purge with nitrogen or argon before capping to displace oxygen and prevent oxidation of the linolenate moiety. Store at -20°C.

-

Trustworthiness: Storing under an inert atmosphere is critical for polyunsaturated lipids to prevent degradation, ensuring the standard remains valid over time.

-

Chromatographic Methodologies: A Comparative Guide

The choice of chromatographic technique depends on the analytical goal, the sample matrix, and available instrumentation. Stearyl linolenate can be effectively analyzed by GC, HPLC, and TLC, each with its own set of principles and applications.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds. Due to its high molecular weight, stearyl linolenate requires high-temperature GC for direct analysis.

Principle of Causality: The high boiling point of wax esters (estimated boiling point for stearyl linoleate is 589°C) necessitates high oven temperatures to ensure volatilization and elution from the GC column.[6]

Typical GC-FID Starting Conditions:

| Parameter | Recommendation | Rationale |

| Injection Mode | Split/Splitless | Split mode for concentrated samples; Splitless for trace analysis. |

| Injector Temp. | 320 - 350°C | Ensures rapid volatilization without thermal degradation. |

| Column | Short (15-30m), thin-film, non-polar (e.g., SE-30, OV-1) or mid-polar capillary column | Non-polar columns separate based on boiling point. Thin film is crucial for high molecular weight analytes.[7] |

| Oven Program | Temperature ramp from ~150°C to 350°C at 10-20°C/min | A temperature gradient is essential to elute high-boiling compounds without excessive peak broadening.[7] |

| Carrier Gas | Helium or Hydrogen | Provides good efficiency at high flow rates. |

| Detector | Flame Ionization Detector (FID) | Universal detector for hydrocarbons, providing a robust and linear response.[8] |

| Detector Temp. | 350 - 370°C | Must be higher than the final oven temperature to prevent condensation. |

Alternative Approach: Transesterification In some cases, particularly for profiling the fatty acid and fatty alcohol composition of a wax ester fraction, the sample can be transesterified. This process cleaves the ester bond and converts the fatty acid to a more volatile fatty acid methyl ester (FAME) and releases the fatty alcohol.[7] The resulting FAMEs can be analyzed by GC under standard conditions.[9][10][11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is advantageous as it operates at or near ambient temperatures, avoiding potential thermal degradation of unsaturated lipids.[13] Since stearyl linolenate lacks a UV chromophore, detection methods other than UV-Vis are required.

Principle of Causality: Stearyl linolenate is highly non-polar. Therefore, Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the method of choice. The analyte is retained through hydrophobic interactions with the stationary phase.

Typical RP-HPLC-ELSD/CAD Starting Conditions:

| Parameter | Recommendation | Rationale |

| Column | C18 or C8, 5 µm, 4.6 x 150 mm | C18 provides strong hydrophobic retention necessary for non-polar lipids.[13][14][15] |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Dichloromethane/Isopropanol | A gradient is required to elute the highly retained lipid. Non-aqueous reversed-phase (NARP) chromatography is common.[16][17] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 - 40°C | Slightly elevated temperature improves peak shape and reduces viscosity. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Universal detectors ideal for non-volatile analytes without a chromophore.[15][16][18] |

Thin-Layer Chromatography (TLC)

TLC is an excellent, cost-effective tool for rapid purity assessment, sample cleanup, and method development.[1]

Principle of Causality: TLC for wax esters uses a polar stationary phase (silica gel) and a non-polar mobile phase (normal-phase chromatography). Non-polar compounds like stearyl linolenate will travel further up the plate, resulting in a high Retention Factor (Rf).

Typical TLC Conditions:

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard polar stationary phase. |

| Mobile Phase | Hexane:Diethyl Ether (94:6, v/v) | This non-polar solvent system effectively separates lipid classes. Wax esters have an Rf of ~0.64 in this system.[7] |

| Visualization | Iodine vapor, or charring with a sulfuric acid solution | These methods are necessary as wax esters are not visible under UV light unless a fluorescent indicator is used. |

Analytical Method Validation: A Self-Validating System

Method validation provides documented evidence that a procedure is fit for its intended purpose.[19] Using a certified stearyl linolenate standard is central to this process. The following diagram illustrates the interconnected parameters of method validation.

Caption: Core parameters of analytical method validation.

Experimental Protocols for Validation

Objective: To validate a chromatographic method for the quantification of stearyl linolenate.

1. Linearity and Range:

-

Procedure: Prepare a series of at least five concentrations of stearyl linolenate from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL). Inject each concentration in triplicate.

-

Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis.

-

Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99.

Example Linearity Data Table:

| Concentration (µg/mL) | Peak Area (n=3) | Average Peak Area |

| 10 | 10500, 10650, 10400 | 10517 |

| 25 | 25500, 26100, 25800 | 25800 |

| 50 | 51000, 52500, 51800 | 51767 |

| 100 | 102000, 103500, 101000 | 102167 |

| 250 | 255000, 258000, 254000 | 255667 |

2. Accuracy (Recovery):

-

Procedure: Spike a blank sample matrix (a sample known to not contain the analyte) with the stearyl linolenate standard at three concentration levels (low, medium, high). Analyze these samples in triplicate.

-

Analysis: Calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

-

Acceptance Criteria: Recovery should typically be within 80-120%.[20]

3. Precision (Repeatability):

-

Procedure: Inject one concentration of the standard (e.g., 100 µg/mL) six times consecutively.

-

Analysis: Calculate the Relative Standard Deviation (RSD) of the peak areas. RSD (%) = (Standard Deviation / Mean) * 100

-

Acceptance Criteria: RSD should be ≤ 2%.

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

-

Procedure: These can be estimated from the calibration curve based on the standard deviation of the response and the slope, or determined by injecting progressively lower concentrations.

-

Analysis:

-

LOD is typically defined as a signal-to-noise ratio (S/N) of 3.[16]

-

LOQ is typically defined as a signal-to-noise ratio (S/N) of 10.

-

-

Acceptance Criteria: The LOQ must be precise and accurate.

Conclusion

Stearyl linolenate is a highly effective and representative standard for the development and validation of chromatographic methods for wax esters. Its distinct physicochemical properties necessitate a thoughtful and systematic approach to analysis, from standard preparation to the selection of appropriate GC or HPLC conditions. By employing the protocols and validation frameworks outlined in this guide, researchers and analytical professionals can establish robust, reliable, and trustworthy methods for the characterization and quantification of this important lipid class, ensuring the integrity and quality of their analytical results.

References

-

Scent.vn. Stearyl Linoleate (CAS 17673-53-9): Odor profile, Properties, & IFRA compliance. Available from: [Link]

-

Cyberlipid. Waxes analysis. Available from: [Link]

-

ResearchGate. Analysis of Waxes on Historical Samples by Thin-Layer Chromatography. Available from: [Link]

-

lipidomicstandards.org. Method Validation. Available from: [Link]

-

PubMed. Characterization of wax esters, triglycerides, and free fatty acids of follicular casts. Available from: [Link]

-

Scribd. Wax Ester Analysis. Available from: [Link]

-

gsrs. STEARYL LINOLEATE. Available from: [Link]

-

CAMAG. Planar Chromatography in Practice Quantification of wax ester content in escolar. Available from: [Link]

-

SciELO. Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Available from: [Link]

-

Grasas y Aceites. Validation of analytical methods. Available from: [Link]

-

Semantic Scholar. Rapid Quantification and Validation of Lipid Concentrations within Liposomes. Available from: [Link]

-

Springer. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph. Available from: [Link]

-

Sac State Scholars. Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Available from: [Link]

-

Nacalai Tesque. Fatty Acid Analysis by HPLC. Available from: [Link]

-

Inxight Drugs. STEARYL LINOLEATE. Available from: [Link]

-

Agilent. Reversed Phase HPLC of Fatty Acids. Available from: [Link]

-

ResearchGate. Gas chromatographic analysis of fatty acid derivatives | Request PDF. Available from: [Link]

-

GL Sciences. Analysis of 7 fatty acids. Available from: [Link]

-

PMC. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

LIPID MAPS. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

PMC. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil. Available from: [Link]

-

PMC. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat. Available from: [Link]

-

PMC. Analytical Quality by Design: Achieving Robustness of an LC-CAD Method for the Analysis of Non-Volatile Fatty Acids. Available from: [Link]

- Google Patents. CN101293827A - Method for synthesizing stearic acid stearyl ester.

-

Shimadzu. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Available from: [Link]

-

MDPI. Biocatalysts Based on Immobilized Lipases for the Production of Ethyl Esters of Fatty Acids including Bioactive Gamma-Linolenic Acid from Borage Oil. Available from: [Link]

- Google Patents. METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS.

-

Interchim. Generic HPLC-ELSD Method for Lipids. Available from: [Link]

-

CLEARSTEM. Pore-Clogging Ingredients Checker & List. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of wax esters, triglycerides, and free fatty acids of follicular casts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. larodan.com [larodan.com]

- 5. STEARYL LINOLEATE [drugs.ncats.io]

- 6. scent.vn [scent.vn]

- 7. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]

- 8. uni-giessen.de [uni-giessen.de]

- 9. researchgate.net [researchgate.net]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl linolenate analytical standard 301-00-8 [sigmaaldrich.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. hplc.eu [hplc.eu]

- 15. agilent.com [agilent.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. interchim.fr [interchim.fr]

- 18. Analytical Quality by Design: Achieving Robustness of an LC-CAD Method for the Analysis of Non-Volatile Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lipidomicstandards.org [lipidomicstandards.org]

- 20. scielo.br [scielo.br]

Thermal Analysis Framework for Polyunsaturated Fatty Esters: Stearyl Linolenate

Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Pharmaceutical Scientists (Formulation), Material Physicists, PCM Researchers.

Executive Summary: The Material Significance

Stearyl linolenate (Octadecyl linolenate, C36H66O2) represents a critical intersection between solid lipid structuring and polyunsaturated functionality. Unlike its fully saturated homolog stearyl stearate (Tm ~58°C), which forms rigid, brittle crystalline lattices, stearyl linolenate incorporates a C18:3

Why this matters:

-

Drug Delivery (LNPs & NLCs): In Nanostructured Lipid Carriers (NLC), stearyl linolenate acts as a "lattice defect creator." Its lower melting point and steric bulk prevent the expulsion of encapsulated drugs during storage—a common failure mode in pure stearyl alcohol/acid formulations.

-

Phase Change Materials (PCMs): It offers a tunable solid-liquid transition likely near ambient temperature (15–30°C range), making it a candidate for cold-chain thermal buffering, provided oxidative stability is managed.

This guide details the thermal profiling of stearyl linolenate, focusing on overcoming its two primary analytical challenges: polymorphism (due to the long alkyl chain) and oxidative instability (due to the bis-allylic protons).

Molecular Architecture & Predicted Thermal Behavior[1]

To interpret thermal data, one must understand the molecular origin of the transitions.

| Component | Structure | Function in Lattice |

| Alcohol Moiety | Stearyl (C18:[1][2]0) | Provides linearity and Van der Waals forces for crystallization (High Tm driver). |

| Acid Moiety | Linolenic (C18:[3][4]3) | cis-unsaturation disrupts packing, lowering Tm and enthalpy of fusion ( |

| Linkage | Ester | Hydrolytically stable but thermally labile >250°C. |

The "Zipper" Effect:

In fully saturated esters, alkyl chains "zip" together in an all-trans conformation (Orthorhombic

Experimental Protocols (SOPs)

Sample Preparation & Handling

-

Risk: Polyunsaturated lipids oxidize rapidly. Peroxides act as impurities, broadening melting peaks and lowering onset temperatures (

). -

Protocol:

-

Store bulk material at -20°C under Argon.

-

Prepare DSC pans in a glove box or minimize air exposure.

-

Crucial: Do not melt the bulk sample to load pans unless absolutely necessary. Load as solid flakes/powder to capture the "as-received" polymorphic state in the first heating cycle.

-

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

Instrument Configuration:

-

Pan Type: Hermetic Aluminum (40

L) . Reason: Prevents leakage of the liquid melt and protects against oxidative cross-linking during heating. -

Purge Gas: Nitrogen (50 mL/min).

-

Reference: Empty hermetic pan (matched weight).

Thermal Cycle Program: The standard "Heat-Cool-Heat" cycle is mandatory to distinguish thermal history from material properties.

-

Equilibrate: at -40°C (Ensures complete solidification).

-

Ramp 1 (First Heat): -40°C to 80°C at 10°C/min.

-

Insight: Captures the thermal history (storage conditions, aging).[5]

-

-

Isothermal: Hold at 80°C for 2 min.

-

Insight: Erases crystal memory.

-

-

Ramp 2 (Cooling): 80°C to -40°C at 5°C/min.

-

Insight: Slower rate reduces supercooling, allowing more ordered crystallization.

-

-

Ramp 3 (Second Heat): -40°C to 80°C at 10°C/min.

-

Insight: The "True" material property measurement.

-

Visualization of DSC Workflow:

Figure 1: Standard DSC thermal cycling protocol for lipid esters.

Thermogravimetric Analysis (TGA)

Objective: Determine Thermal Stability and Decomposition Onset (

-

Pan: Open Alumina or Platinum.

-

Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).

-

Ramp: 25°C to 600°C at 10°C/min.[5]

Expected Profile:

-

Volatiles (<150°C): Should be <0.5%. Significant loss here indicates residual solvent (Hexane/Ethanol) from synthesis.

-

Degradation (

): Typically 280–320°C for long-chain esters. -

Residue: ~0% in N2.

Data Interpretation & Troubleshooting

Interpreting the Melting Endotherm (2nd Heat)

Stearyl linolenate often exhibits a doublet peak or a broad shoulder.

-

Scenario A: Sharp Single Peak.

-

Diagnosis: High purity, stable

-polymorph (triclinic).

-

-

Scenario B: Small Pre-peak followed by Main Peak.

-

Diagnosis:

polymorphic transition. The material melts from a disordered state and recrystallizes into a stable state during heating.

-

-

Scenario C: Broad, asymmetric peak.

-

Diagnosis: Impurities (free fatty acids) or Oxidation. Check TGA for volatiles or run TLC to verify purity.

-

The Supercooling Phenomenon

Fatty esters are notorious for supercooling. You may see

-

Mechanism: The flexible linolenate chains have high entropic freedom, making nucleation difficult.

-

Impact: In PCM applications, this hysteresis reduces efficiency. In NLCs, it is beneficial as it keeps the core semi-solid/liquid for longer, aiding drug solubility.

Advanced: Oxidation Induction Time (OIT)

Since this molecule is polyunsaturated, thermal analysis is incomplete without stability data.

-

Method: Heat to 100°C under Nitrogen -> Switch gas to Oxygen -> Measure time to Exothermic onset.

-

Acceptance Criteria: For pharmaceutical grade, OIT > 15 mins implies sufficient stability for processing.

Decision Logic for Peak Analysis:

Figure 2: Diagnostic logic for interpreting DSC endotherms in fatty esters.

Summary of Key Parameters

| Parameter | Method | Expected Range (Inferred) | Criticality |

| Melting Point ( | DSC (Onset) | 15°C – 30°C | Determines storage temp & application (PCM vs. Carrier). |

| Enthalpy ( | DSC (Area) | 150 – 200 J/g | Higher = Better PCM; Lower = Better amorphous drug carrier. |

| Crystallization ( | DSC (Cooling) | 0°C – 15°C | Indicates degree of supercooling. |

| Degradation ( | TGA | > 280°C | Defines processing window. |

References

-

Mettler Toledo. (2018).[5] Thermal Analysis of Lipids and Fats. Application Handbook. Retrieved from [Link]

-

Souto, E. B., et al. (2006). Polymorphic behaviour of Compritol888 ATO as bulk lipid and as SLN and NLC.[6] Journal of Microencapsulation, 23(4), 417-433. (Foundational text on lipid polymorphism analysis).

-

Li, B., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Applied Sciences, 8(7), 1069. [Link]

-

C-Therm. (2019).[7] Exploring the thermal properties of materials using TGA, DSC and DTA. C-Therm Blog. [Link]

-

PerkinElmer. (2015). Thermal Analysis of Biodegradable Material. American Laboratory. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Physical Properties of Polyunsaturated Fatty Acids and Co Zero-Valent Nanoparticles/Polyunsaturated Fatty Acids [jns.kashanu.ac.ir]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scholars.direct [scholars.direct]

- 7. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

Technical Framework: Solubility Profiling of Stearyl Linolenate for Experimental Design

Executive Summary & Molecular Architecture